molecular formula C15H22N2 B1440270 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1069473-59-1

2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1440270
CAS No.: 1069473-59-1
M. Wt: 230.35 g/mol
InChI Key: ACGIBMDROFXDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both an azepane ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural uniqueness, which allows for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the formation of the azepane ring, followed by the construction of the tetrahydroisoquinoline moiety. Key steps may include:

    Cyclization Reactions: Formation of the azepane ring through cyclization of appropriate precursors.

    Reductive Amination: Introduction of the tetrahydroisoquinoline structure via reductive amination of isoquinoline derivatives.

    Coupling Reactions: Coupling of the azepane and tetrahydroisoquinoline units under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-efficiency, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve catalysts like palladium on carbon (Pd/C) or bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines.

Scientific Research Applications

2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Azepane Derivatives: Compounds with similar azepane structures but different substituents.

    Tetrahydroisoquinoline Derivatives: Molecules featuring the tetrahydroisoquinoline moiety with variations in the attached groups.

Uniqueness

2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined azepane and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential multifunctional applications in various fields of research and industry.

Properties

IUPAC Name

2-(azepan-4-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-14-12-17(11-8-13(14)4-1)15-6-3-9-16-10-7-15/h1-2,4-5,15-16H,3,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGIBMDROFXDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672952
Record name 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069473-59-1
Record name 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.